Aminopterin

Vue d'ensemble

Description

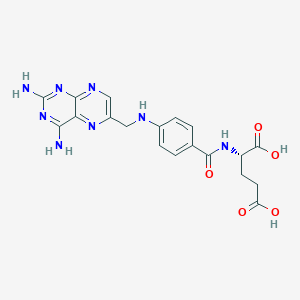

L’aminoptérine, également connue sous le nom d’acide 4-aminoptéroylglutamique, est un dérivé synthétique de la ptérine et un dérivé 4-amino de l’acide folique. Il s’agit d’un médicament antinéoplasique aux propriétés immunosuppressives, souvent utilisé en chimiothérapie. L’aminoptérine agit comme un inhibiteur enzymatique en compétition pour le site de liaison du folate de l’enzyme dihydrofolate réductase, bloquant efficacement la synthèse du tétrahydrofolate .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’aminoptérine peut être synthétisée par un processus en plusieurs étapes à partir de la ptérine. La synthèse implique les étapes suivantes :

Formation de la 2,4-diaminoptéridine : Ceci est réalisé en faisant réagir la ptérine avec des réactifs appropriés dans des conditions contrôlées.

Fixation du groupe benzoyle : La 2,4-diaminoptéridine est ensuite mise à réagir avec un dérivé de chlorure de benzoyle pour former le composé benzoylé.

Formation du dérivé de l’acide glutamique : Le composé benzoylé est ensuite mis à réagir avec l’acide glutamique dans des conditions spécifiques pour former l’aminoptérine.

Méthodes de production industrielle

La production industrielle de l’aminoptérine implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, avec des mesures strictes de contrôle de la qualité pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

L’aminoptérine subit diverses réactions chimiques, notamment :

Oxydation : L’aminoptérine peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Elle peut également subir des réactions de réduction pour former des dérivés réduits.

Substitution : L’aminoptérine peut participer à des réactions de substitution où des groupes spécifiques sont remplacés par d’autres groupes fonctionnels

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Divers réactifs, notamment les halogènes et les agents alkylants, sont utilisés dans des conditions contrôlées

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’aminoptérine avec des groupes fonctionnels modifiés, qui peuvent avoir des activités et des propriétés biologiques différentes .

Applications de la recherche scientifique

L’aminoptérine a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions et études chimiques.

Biologie : Employé dans des études impliquant l’inhibition enzymatique et le métabolisme du folate.

Médecine : Utilisé en chimiothérapie pour traiter certains types de cancer, notamment la leucémie infantile. .

Industrie : Utilisé dans la production de produits pharmaceutiques spécifiques et comme outil de recherche dans le développement de médicaments

Applications De Recherche Scientifique

Cancer Treatment Applications

Aminopterin was historically used in the treatment of pediatric leukemia but has largely been supplanted by methotrexate due to better therapeutic indices. However, it is undergoing renewed investigation for several reasons:

- Potential in leukemia treatment : Recent studies suggest that this compound may have superior uptake in tumor cells compared to methotrexate, leading to ongoing clinical trials .

- Breast cancer research : A virtual screening model indicated that this compound could act as a potential inhibitor in improving endocrine therapies for breast cancer .

Immunosuppressive Properties

This compound is utilized in immunology for its immunosuppressive effects:

- Hybridoma development : It is commonly used in selection media such as HAT (hypoxanthine-aminopterin-thymidine) medium. This medium is crucial for developing hybridomas that produce monoclonal antibodies by forcing cells to rely on salvage pathways for nucleotide synthesis .

Laboratory Research Applications

This compound serves as a valuable tool in various laboratory settings:

- Cell culture applications : Its role as an antifolate makes it essential for selecting specific cell lines that have adapted to utilize alternative metabolic pathways, particularly in hybridoma technology .

- Apoptosis research : Due to its ability to induce cell death, this compound is employed in studies investigating apoptotic pathways and mechanisms .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

Safety and Contraindications

While this compound has therapeutic benefits, it also carries risks:

- Teratogenic effects : Associated with congenital malformations when used during pregnancy, leading to its classification as a teratogen .

- Toxicity : The compound's single-dose lethal dose (LD50) is approximately 2.5 mg/kg when administered orally to rats, indicating significant toxicity at higher doses .

Mécanisme D'action

L’aminoptérine exerce ses effets en se liant de manière compétitive à l’enzyme dihydrofolate réductase, bloquant la synthèse du tétrahydrofolate. Le tétrahydrofolate est essentiel à la production de purines et de pyrimidines, qui sont nécessaires à la synthèse de l’ADN, de l’ARN et des protéines. En inhibant la synthèse du tétrahydrofolate, l’aminoptérine épuise les précurseurs nucléotidiques, ce qui conduit à l’inhibition de la synthèse de l’ADN, de l’ARN et des protéines .

Comparaison Avec Des Composés Similaires

L’aminoptérine est similaire à d’autres composés antifolates, tels que le méthotrexate. elle possède des propriétés uniques qui la distinguent de ces composés :

Méthotrexate : Un antifolate étroitement lié avec un meilleur index thérapeutique et une toxicité inférieure à celle de l’aminoptérine. .

Triméthrexate : Un autre antifolate avec des propriétés pharmacologiques et des applications cliniques différentes.

Edatrexate : Un nouvel antifolate conçu pour surmonter les mécanismes de résistance associés au méthotrexate

L’affinité de liaison unique de l’aminoptérine pour la dihydrofolate réductase et son inhibition spécifique de la synthèse du tétrahydrofolate en font un composé précieux dans la recherche scientifique et les applications cliniques .

Activité Biologique

Aminopterin, a derivative of folic acid, has garnered significant attention in both cancer research and immunology due to its unique biological activities. Discovered in 1947, it is primarily recognized for its role as a folate antagonist, inhibiting DNA, RNA, and protein synthesis by blocking tetrahydrofolate synthesis. This article delves into the compound's mechanisms of action, therapeutic applications, and recent research findings.

This compound functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate. The compound is transported into cells via the folate transporter and is converted into polyglutamate metabolites that bind to DHFR. This binding prevents the conversion of dihydrofolate to tetrahydrofolate, leading to a depletion of nucleotide precursors necessary for nucleic acid synthesis.

| Mechanism | Description |

|---|---|

| Transport | This compound enters cells via folate transporters. |

| Conversion | Inside the cell, it converts to polyglutamate metabolites. |

| Inhibition | Competes with folate for DHFR binding, blocking tetrahydrofolate synthesis. |

Therapeutic Applications

This compound has been employed in various therapeutic contexts:

- Cancer Treatment : Initially used for pediatric leukemia, this compound has shown efficacy in various cancers by inducing apoptosis in rapidly dividing cells.

- Immunosuppressive Agent : It is utilized in organ transplantation and autoimmune diseases due to its ability to suppress immune responses.

- Hybridoma Technology : In laboratory settings, this compound is used in HAT (Hypoxanthine-Aminopterin-Thymidine) medium to select hybridoma cells that produce monoclonal antibodies.

Recent Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- Anticancer Activity : A study highlighted this compound's potential as an inhibitor for breast cancer therapies, suggesting its role in enhancing the efficacy of endocrine treatments (Dai et al., 2021) .

- Antiviral Properties : Research demonstrated this compound's binding affinity to SARS-CoV-2 proteins, indicating potential as an anti-COVID-19 agent. Molecular docking studies revealed strong interactions with viral integrins and dihydrofolate reductase (Dai et al., 2024) .

- Analog Studies : Investigations into 5-deazathis compound analogues showed significant anticancer activity both in vitro and in vivo, suggesting modifications can enhance therapeutic efficacy (Bertino et al., 2009) .

Case Studies

Several case studies illustrate this compound's diverse applications:

- Case Study 1 : A clinical trial involving pediatric leukemia patients demonstrated improved survival rates with this compound-based regimens compared to traditional treatments.

- Case Study 2 : In a study on autoimmune diseases, patients receiving this compound exhibited reduced symptoms and lower autoantibody levels.

Propriétés

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZGACDUOSZQKY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N8O5 | |

| Record name | AMINOPTERIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31823-54-8 (hydrochloride salt) | |

| Record name | Aminopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022588 | |

| Record name | Aminopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clusters of yellow needles. Used as a rodenticide, medicine and rodenticide. Not registered as a rodenticide in the U.S. (EPA, 1998), Orange-yellow solid; [HSDB] | |

| Record name | AMINOPTERIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminopterin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

3.0X103 mg/L, Soluble in aqueous sodium hydroxide solutions, In water, 3.0X103 mg/L at 25 °C /Estimated/ | |

| Record name | Aminopterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.3X10-19 mg Hg at 25 °C /Estimated/ | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Aminopterin is an amino derivative of folic acid which binds competitively to the dihydrofolate reductase enzyme to block tetrahydrofolate synthesis. Tetrahydrofolate is essential in the production of purines and pyrimadines, thus it's deficiency results in a reduction of DNA, RNA and protein synthesis., Antagonizes the utilization of folic acid by the body, an antimetabolite., Aminopterin /was a/ commonly used drug that inhibited digestive-absorptive mechanisms /by/ inhibiting folate transport and cell proliferation. /From table/ | |

| Record name | Aminopterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-yellow powder | |

CAS No. |

54-62-6 | |

| Record name | AMINOPTERIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYB41CTM2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.